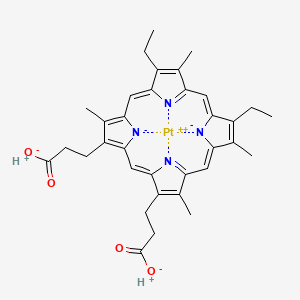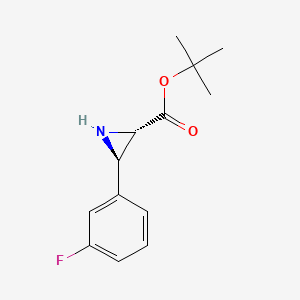
Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis. The presence of a fluorophenyl group and a tert-butyl ester makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halide, with an amine under basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the aziridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions may convert the aziridine ring to an amine.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries.
Biology and Medicine
In biology and medicine, aziridines are studied for their potential as anticancer agents due to their ability to alkylate DNA. The fluorophenyl group may enhance the compound’s biological activity and specificity.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate involves its reactivity towards nucleophiles. The aziridine ring can open upon nucleophilic attack, leading to the formation of various adducts. The fluorophenyl group may interact with specific molecular targets, enhancing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate: Similar structure but without the fluorine atom.
Tert-butyl (2S,3R)-3-(4-fluorophenyl)aziridine-2-carboxylate: Similar structure with the fluorine atom in a different position.
Uniqueness
The presence of the fluorophenyl group in Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate makes it unique, potentially offering different reactivity and biological activity compared to its non-fluorinated or differently fluorinated counterparts.
Propiedades
Fórmula molecular |
C13H16FNO2 |
|---|---|
Peso molecular |
237.27 g/mol |
Nombre IUPAC |
tert-butyl (2S,3S)-3-(3-fluorophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1 |
Clave InChI |
FOATVYJZLYYGOO-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC(=CC=C2)F |
SMILES canónico |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


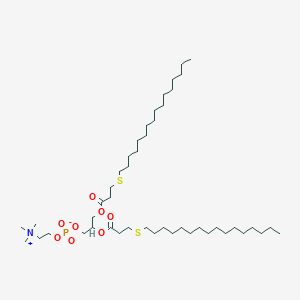
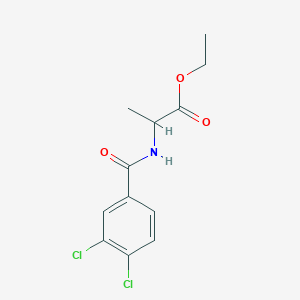
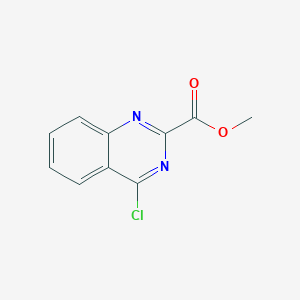
![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)
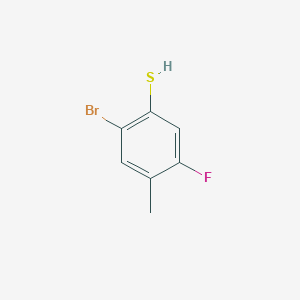
![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
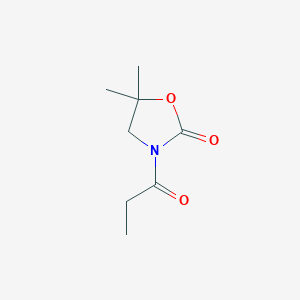
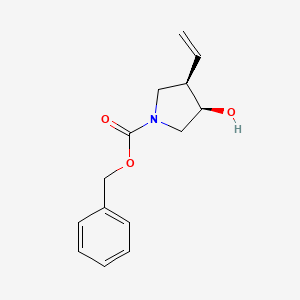
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
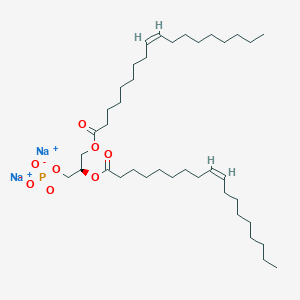
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)

